

p-Xylene: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

para-Xylene (**p-xylene**), systematically named 1,4-dimethylbenzene, is an aromatic hydrocarbon of significant industrial importance. It serves as a primary feedstock for the production of terephthalic acid (TPA) and purified terephthalic acid (PTA), essential monomers in the manufacture of polyethylene terephthalate (PET) plastics and polyester fibers.[1][2] Beyond its role in polymer chemistry, **p-xylene**'s reactivity makes it a versatile intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients. This guide provides an in-depth overview of the chemical properties and reactivity of **p-xylene**, tailored for professionals in research and development.

Chemical and Physical Properties

p-Xylene is a colorless, flammable liquid with a sweet, aromatic odor.[3][4] Its molecular structure consists of a benzene ring substituted with two methyl groups at the para position, imparting a high degree of symmetry. This symmetry influences its physical properties, notably its melting point, which is higher than its ortho- and meta-isomers.[5]

General Properties



Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₀	[5]
Molecular Weight	106.16 g/mol	[5]
CAS Number	106-42-3	[5]
Appearance	Colorless liquid	[3][4]
Odor	Sweet, aromatic	[3][5]

Physical and Thermochemical Properties

A comprehensive summary of the key physical and thermochemical properties of **p-xylene** is presented below. These parameters are critical for process design, safety assessments, and theoretical modeling.



Property	Value	Reference(s)
Melting Point	13.3 °C (286.4 K)	[5]
Boiling Point	138.3 °C (411.5 K)	[5]
Density	0.861 g/cm³ at 20 °C	[5]
Flash Point	25 °C (Closed Cup)	[5]
Autoignition Temperature	527 °C	
Solubility in Water	0.165 g/L at 25 °C	[5]
Vapor Pressure	8.7 mmHg at 25 °C	[5]
Refractive Index (n_D^20)	1.495	[4]
Standard Enthalpy of Formation (liquid, 298.15 K)	-24.4 kJ/mol	[4]
Standard Enthalpy of Combustion (liquid, 298.15 K)	-4552.5 kJ/mol	[6]
Liquid Heat Capacity (Cp, 298.15 K)	181.7 J/(mol·K)	[4]
Gas Heat Capacity (Cp, 298.15 K)	126.0 J/(mol·K)	[7]
Enthalpy of Fusion	17.1 kJ/mol	[4]
Enthalpy of Vaporization	42.4 kJ/mol at 25 °C	[6]

Spectroscopic Data

Spectroscopic data is fundamental for the identification and quantification of **p-xylene**.



Spectroscopy	Peak Assignments	Reference(s)
¹H NMR (CDCl₃)	δ ~2.3 ppm (s, 6H, -CH ₃), δ ~7.1 ppm (s, 4H, Ar-H)	[8]
¹³ C NMR (CDCl ₃)	δ ~21 ppm (-CH ₃), δ ~129 ppm (Ar-CH), δ ~135 ppm (Ar-C)	[9]
FT-IR (cm ⁻¹)	~2920 (C-H stretch, methyl), ~1515 (C=C stretch, aromatic), ~800 (C-H bend, para- disubstituted)	[10]

Reactivity of p-Xylene

The reactivity of **p-xylene** is dominated by the chemistry of its aromatic ring and the two methyl groups. The electron-donating nature of the methyl groups activates the benzene ring towards electrophilic substitution and also provides sites for free-radical reactions.

Oxidation of Methyl Groups

The most commercially significant reaction of **p-xylene** is the catalytic oxidation of its methyl groups to carboxylic acids, yielding terephthalic acid. This process is the cornerstone of the polyester industry.

This protocol outlines a laboratory-scale synthesis of terephthalic acid via the oxidation of **p-xylene**, based on the principles of the industrial Amoco process.[11]

Materials:

- p-Xylene
- Acetic acid (glacial)
- Cobalt(II) acetate tetrahydrate
- Manganese(II) acetate tetrahydrate
- Sodium bromide



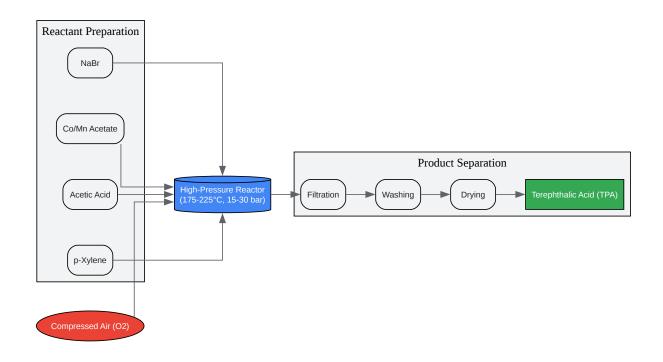
High-pressure reactor equipped with a stirrer, gas inlet, and condenser

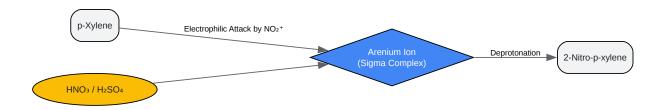
Procedure:

- Charge the high-pressure reactor with **p-xylene**, glacial acetic acid, cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and sodium bromide. A typical molar ratio of **p-xylene** to acetic acid is around 1:5 to 1:10, with catalyst and promoter concentrations in the range of 100-1000 ppm.
- Seal the reactor and purge with an inert gas, such as nitrogen.
- Pressurize the reactor with compressed air or a mixture of oxygen and nitrogen to the desired partial pressure of oxygen (typically 15-30 bar).[12]
- Heat the reactor to the reaction temperature (typically 175-225 °C) with vigorous stirring.[12]
- Maintain the reaction conditions for a specified period (e.g., 2-4 hours), continuously supplying air to maintain the oxygen concentration.
- After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
- The solid product, crude terephthalic acid, can be collected by filtration, washed with acetic acid and then water, and dried.

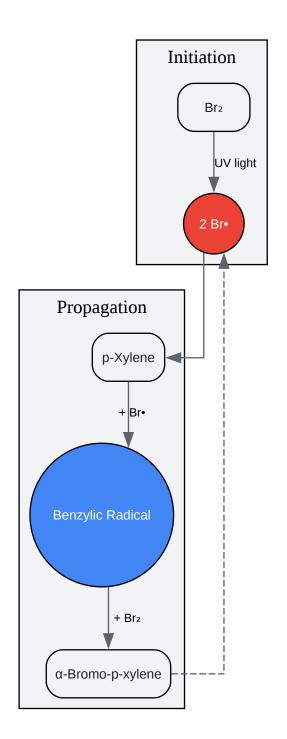
Diagram: Logical Flow of p-Xylene Oxidation to TPA











Termination Radical Combination (e.g., Br• + Br• → Br₂)

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